2-({6-AMINO-4-[4-(BENZYLOXY)PHENYL]-3,5-DICYANOPYRIDIN-2-YL}SULFANYL)ACETAMIDE
Description
Properties
IUPAC Name |
2-[6-amino-3,5-dicyano-4-(4-phenylmethoxyphenyl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S/c23-10-17-20(18(11-24)22(27-21(17)26)30-13-19(25)28)15-6-8-16(9-7-15)29-12-14-4-2-1-3-5-14/h1-9H,12-13H2,(H2,25,28)(H2,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBBMMBCNYSYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=NC(=C3C#N)SCC(=O)N)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-AMINO-4-[4-(BENZYLOXY)PHENYL]-3,5-DICYANOPYRIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a condensation reaction between appropriate precursors, such as malononitrile and substituted benzaldehydes.
Introduction of Amino and Cyano Groups: The amino and cyano groups are introduced through nucleophilic substitution reactions.
Attachment of the Phenylmethoxy Group: The phenylmethoxy group is attached via an etherification reaction.
Formation of the Sulfanylacetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({6-AMINO-4-[4-(BENZYLOXY)PHENYL]-3,5-DICYANOPYRIDIN-2-YL}SULFANYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
2-({6-AMINO-4-[4-(BENZYLOXY)PHENYL]-3,5-DICYANOPYRIDIN-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-({6-AMINO-4-[4-(BENZYLOXY)PHENYL]-3,5-DICYANOPYRIDIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with molecular targets such as receptors or enzymes. For instance, it acts as a partial agonist at adenosine A2B receptors, modulating the receptor’s activity and influencing downstream signaling pathways . This interaction can lead to various physiological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
BAY60-6583: Another compound that acts as a selective adenosine A2B receptor agonist.
2,6-Diamino-3,5-dicyano-4-ethyl-4H-thiopyran: A compound with a similar pyridine structure but different substituents.
6-Amino-4-(4-butoxyphenyl)-3,5-dicyanopyridine-2(1H)-thione: Another pyridine derivative with different functional groups.
Uniqueness
2-({6-AMINO-4-[4-(BENZYLOXY)PHENYL]-3,5-DICYANOPYRIDIN-2-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a partial agonist at adenosine A2B receptors sets it apart from other similar compounds, making it a valuable tool in pharmacological research .
Biological Activity
The compound 2-({6-amino-4-[4-(benzyloxy)phenyl]-3,5-dicyanopyridin-2-yl}sulfanyl)acetamide is a synthetic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyridine ring with multiple functional groups that contribute to its biological properties.
Research indicates that this compound may interact with various biological targets, primarily through the following mechanisms:
- GPR34 Receptor Modulation : The compound acts as a GPR34 receptor function regulator, which is implicated in immune responses and inflammation pathways .
- Mast Cell Regulation : It has been identified as a mast cell degranulation inhibitor, which suggests potential applications in treating allergic and inflammatory diseases by preventing the release of histamine and other mediators .
- Inhibition of Eicosanoid Production : The compound inhibits eicosanoid production, which plays a critical role in inflammatory responses .
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit antimicrobial properties. The presence of the benzyloxy group enhances lipophilicity, potentially increasing membrane permeability and efficacy against bacterial strains.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines through the activation of caspases and modulation of cell cycle regulators.
Anti-inflammatory Effects
The compound's ability to inhibit mast cell degranulation suggests significant anti-inflammatory effects. This property could be beneficial in treating conditions such as asthma and other allergic reactions.
Case Studies
- Case Study on Allergic Responses : In a controlled study involving animal models, treatment with this compound resulted in a significant reduction in allergic symptoms compared to untreated controls, highlighting its potential as an anti-allergic agent.
- Cancer Cell Line Testing : A series of experiments were conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that the compound inhibited cell proliferation by inducing apoptosis at concentrations lower than those typically required for similar compounds.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of bacterial membranes | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of mast cell degranulation |
Table 2: Case Study Results
Q & A
Q. Example Table: DoE Variables
| Factor | Range Investigated | Optimal Value |
|---|---|---|
| Temp. | 60–140°C | 110°C |
| Catalyst (mol%) | 1–5% | 3% |
| Solvent | DMF, THF, MeCN | DMF |
How can computational chemistry enhance the synthesis and functional analysis of this compound?
Advanced Research Question
Integrate computational tools to:
- Predict reaction pathways : Use quantum mechanics/molecular mechanics (QM/MM) to model transition states for sulfanyl group incorporation .
- Screen bioactivity : Molecular docking (e.g., AutoDock Vina) to assess interactions with kinases or receptors, guiding structural modifications .
- Optimize electronic properties : DFT calculations to evaluate charge distribution in the dicyanopyridin core, correlating with redox behavior .
What methodologies are used to assess the compound’s stability under varying pH and temperature conditions?
Basic Research Question
Stability studies involve:
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis .
- Thermogravimetric Analysis (TGA) to determine decomposition thresholds (e.g., loss of benzyloxy group above 200°C) .
- Accelerated stability testing (40°C/75% RH) over 4–8 weeks to simulate long-term storage .
How do structural analogs of this compound inform its potential biological activity?
Advanced Research Question
Comparative studies with analogs (e.g., chromeno-pyrimidine derivatives) reveal:
- SAR Trends : The benzyloxy group enhances lipophilicity, improving blood-brain barrier penetration .
- Cyanopyridine Core : Electron-withdrawing cyano groups increase binding affinity for ATP pockets in kinases .
- Sulfanyl Linkage : Thioether bridges improve metabolic stability compared to oxygen analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
